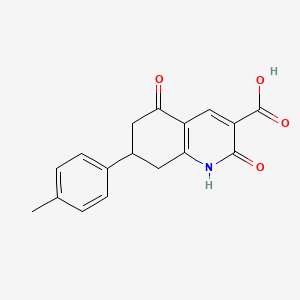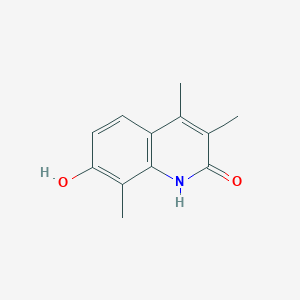![molecular formula C22H27N3O5S2 B2498411 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-60-0](/img/structure/B2498411.png)
2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiophene derivatives often involves complex reactions that yield compounds with significant biological or chemical activity. For example, the synthesis of thiophene derivatives using reactions of 2-benzamido-4,5-dihydro-3-thiophene and -3-furancarbonitriles with cyanomethylene compounds in the presence of sodium hydride in dimethyl sulfoxide at 140°C has been reported (Yamagata, Hashimoto, & Yamazaki, 1994). Such processes might offer insights into the synthesis pathways that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is a critical aspect that influences their chemical behavior and application potential. For instance, crystal structure analysis provides insights into the arrangement of atoms within a compound, which is essential for understanding its reactivity and interactions with other molecules. The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies, highlighting the importance of structural studies in comprehending the properties of such molecules (Sharma et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. For example, the electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for the synthesis of benzo[b]thiophenes showcases the reactivity of thiophene derivatives under specific conditions (Alikhani et al., 2022).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often determined through comprehensive analysis and experimentation. For instance, the solubility of heteroaromatic benzene dicarboxamides in common organic solvents versus dimethyl sulfoxide reveals important aspects of their physical characteristics and potential uses (Gondi & Son, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of thiophene derivatives. Studies on reactions, such as the facile synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, illustrate the chemical versatility of these compounds and their utility in synthetic chemistry (Tso, Tsay, & Li, 1996).
科学的研究の応用
Heterocyclic Aromatic Anions
Research on equilibrium acidities in DMSO for several cyclic carboxamides, thiocarboxamides, esters, and sulfones, including compounds similar to the specified chemical structure, has contributed to understanding the aromatic stabilization energies (ASEs) of these anions. This knowledge is pivotal for designing compounds with desired electronic properties for applications in organic synthesis and material science (Bordwell & Fried, 1991).
Novel Heterocyclic Compounds
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone indicates the potential of such chemical structures in developing new anti-inflammatory and analgesic agents. These compounds showcase the versatility of thiophene derivatives in medicinal chemistry for creating compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide derivatives, including morpholinyl benzenesulfonamides, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and pH balance. These findings open up avenues for the development of therapeutic agents targeting conditions related to the dysregulation of these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Photodegradation of Environmental Contaminants
The study of photochemical degradation of benzothiophene derivatives in aqueous solutions contributes to understanding the environmental fate of crude oil components after an oil spill. Insights into the degradation pathways can inform the development of remediation strategies for oil-contaminated water bodies (Andersson & Bobinger, 1996).
Polymer Science
Research on soluble polyimides derived from thiophene-containing monomers, like 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, has contributed to the synthesis of new materials with high thermal stability and solubility in various organic solvents. These materials have potential applications in electronics, coatings, and as films with specific mechanical properties (Imai, Maldar, & Kakimoto, 1984).
特性
IUPAC Name |
2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-13-11-25(12-14(2)30-13)32(28,29)16-9-7-15(8-10-16)20(26)24-22-19(21(27)23-3)17-5-4-6-18(17)31-22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDECELMXPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)


![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
